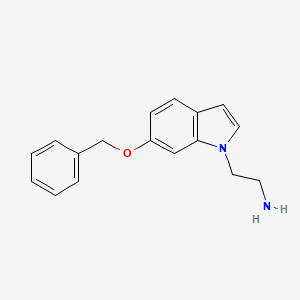

2-(6-(benzyloxy)-1H-indol-1-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-phenylmethoxyindol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-9-11-19-10-8-15-6-7-16(12-17(15)19)20-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSOWQOKIYYRIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 6 Benzyloxy 1h Indol 1 Yl Ethanamine

Retrosynthetic Analysis of 2-(6-(benzyloxy)-1H-indol-1-yl)ethanamine

A retrosynthetic analysis of the target molecule, this compound, reveals that the primary disconnection can be made at the N1-C bond of the indole (B1671886) ring. This approach simplifies the structure into two key synthons: the 6-(benzyloxy)-1H-indole nucleus and a 2-aminoethyl group. This strategy is advantageous as it allows for the separate synthesis and potential modification of each precursor before their final coupling, offering a modular and flexible synthetic route. The formation of the C-N bond is a critical step, typically achieved through N-alkylation of the indole nitrogen.

Precursor Synthesis Strategies

The successful synthesis of this compound is contingent upon the efficient preparation of its precursors. This section details the methodologies for creating the functionalized indole nucleus and the ethanamine moiety.

Functionalization of Indole Nucleus at Position 6

The introduction of a benzyloxy group at the C6 position of the indole ring is a crucial step. A common starting material for this functionalization is a commercially available 6-hydroxyindole (B149900) or a related precursor. The hydroxyl group can be converted to its corresponding benzyloxy ether through a Williamson ether synthesis. This reaction typically involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with benzyl (B1604629) chloride or benzyl bromide.

Synthesis of Benzyloxy-Substituted Indole Intermediates

An established and versatile method for the synthesis of 6-benzyloxyindole (B15660) is the Leimgruber-Batcho indole synthesis. This powerful technique allows for the construction of the indole ring system from simpler precursors. A key step in this synthesis is the reductive cyclization of an enamine intermediate, which is often achieved through hydrogenation. Research has highlighted the efficacy of rhodium catalysts in the hydrogenation process for synthesizing this compound. The Leimgruber-Batcho synthesis, particularly when optimized with doped rhodium catalysts, has proven suitable for large-scale preparation.

The synthesis commences with the reaction of 2-methyl-3-nitrophenol (B1294317) with benzyl chloride in the presence of anhydrous potassium carbonate to yield 6-benzyloxy-2-nitrotoluene. orgsyn.org This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene. orgsyn.org The final step involves the reductive cyclization of this enamine to afford 6-benzyloxyindole. orgsyn.org

| Step | Reactants | Reagents | Product |

| 1 | 2-methyl-3-nitrophenol | Benzyl chloride, K2CO3, DMF | 6-benzyloxy-2-nitrotoluene |

| 2 | 6-benzyloxy-2-nitrotoluene | N,N-dimethylformamide dimethyl acetal, pyrrolidine, DMF | (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene |

| 3 | (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene | Hydrogenation catalyst (e.g., Rhodium) | 6-Benzyloxyindole |

Preparation of Ethanamine Moiety

The ethanamine side chain can be introduced using a variety of reagents. A common precursor is a 2-haloethylamine derivative, such as 2-bromoethylamine (B90993) or 2-chloroethylamine, often used in its hydrohalide salt form. Alternatively, reagents like N-(2-bromoethyl)phthalimide can be employed, which requires a subsequent deprotection step to reveal the primary amine. Another approach involves the use of aziridine (B145994), which can ring-open upon reaction with the indole nitrogen. The choice of reagent often depends on the specific reaction conditions and the desired protecting group strategy for the amine functionality.

Direct Synthesis Routes to this compound

Direct synthesis methods focus on the final bond-forming reaction to assemble the target molecule from its key precursors.

N-Alkylation Strategies at the Indole Nitrogen (N1)

The N-alkylation of the 6-benzyloxyindole precursor is the cornerstone of the direct synthesis of this compound. This reaction involves the deprotonation of the indole nitrogen, followed by nucleophilic attack on an appropriate electrophile carrying the 2-aminoethyl group.

A typical procedure involves treating a solution of 6-benzyloxyindole in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), with a strong base. Sodium hydride (NaH) is a commonly used base for this purpose, effectively generating the indolide anion. The reaction is generally performed at a controlled temperature, for instance, by cooling the mixture to 10°C before the addition of the base, and ensuring the temperature does not exceed 25°C during the reaction.

Following the formation of the indolide anion, the electrophilic partner, such as a protected 2-haloethylamine, is introduced. For example, N-(2-bromoethyl)phthalimide can be used, which necessitates a final deprotection step, typically with hydrazine (B178648), to yield the desired primary amine. Alternatively, direct alkylation with a reagent like 2-(Boc-amino)ethyl bromide can be performed, followed by acid-catalyzed removal of the Boc protecting group.

Recent advancements in N-alkylation of indoles include the use of various catalytic systems. For instance, dinuclear zinc-ProPhenol complexes have been shown to catalyze the enantioselective N-alkylation of indoles with aldimines. nih.gov Iron catalysts have also been employed to switch the selectivity of indole alkylation from the C3 position to the N1 position. nih.gov Other methods include the use of dimethyl or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com These modern approaches offer milder reaction conditions and improved yields.

| Alkylation Strategy | Reagents | Key Features |

| Classical N-Alkylation | 6-Benzyloxyindole, NaH, N-(2-bromoethyl)phthalimide, Hydrazine | Strong base, requires protecting group and deprotection step. |

| Catalytic N-Alkylation | 6-Benzyloxyindole, Dimethyl/Dibenzyl carbonate, DABCO | Catalytic base, milder conditions, high yields. google.com |

| Iron-Catalyzed N-Alkylation | Indoline (B122111) derivative, Alcohol, Iron catalyst, then oxidation | Switches selectivity to N-alkylation, one-pot two-step process. nih.gov |

| Zinc-Catalyzed Enantioselective N-Alkylation | Indole, Aldimine, Dinuclear zinc-ProPhenol complex | Provides chiral N-alkylated indoles with high enantioselectivity. nih.gov |

Coupling Reactions for Ethanamine Side Chain Introduction

The introduction of the ethanamine side chain onto the nitrogen atom of the indole core is the pivotal step in the synthesis of the target compound. This transformation is typically achieved through N-alkylation reactions. The indole nitrogen, while less nucleophilic than the C3 position, can react with suitable electrophiles under basic conditions. mdpi.com

A common and effective method involves the reaction of the parent indole, 6-benzyloxyindole, with a protected 2-aminoethyl halide. Strong bases such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently employed to deprotonate the indole N-H, generating the corresponding indolide anion. nih.gov This anion then acts as a nucleophile, displacing a halide from an electrophile such as N-(2-bromoethyl)phthalimide or a Boc-protected 2-bromoethylamine. The use of a protecting group on the amino function of the side chain is crucial to prevent side reactions, such as self-condensation or reaction with the indole nitrogen.

Alternative conditions involve using milder bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), which can improve the selectivity and functional group tolerance of the reaction. nih.gov Phase-transfer catalysis has also been employed to facilitate the N-alkylation of indoles.

Another approach for introducing the N-alkylethylamine side chain is through the ring-opening of N-protected aziridines. researchgate.net The indole anion can act as a nucleophile to open the strained three-membered ring of an activated aziridine, such as an N-tosyl or N-Boc protected aziridine, to yield the desired N-alklated product. researchgate.net This method offers a pathway to stereochemically defined side chains if a chiral aziridine is used.

Table 1: Representative Conditions for Indole N-Alkylation

| Base | Electrophile | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | N-(2-bromoethyl)phthalimide | DMF | Room Temp. | nih.gov |

| Potassium Carbonate (K2CO3) | 2-Bromo-N-(tert-butoxycarbonyl)ethanamine | Acetonitrile (B52724) | Reflux | nih.gov |

| Cesium Carbonate (Cs2CO3) | N-Tosylaziridine | DMF | 80 °C | researchgate.net |

| Iron Complex Catalyst | Benzyl Alcohol (Borrowing Hydrogen) | TFE | 110 °C | researchgate.net |

Multi-Step Organic Transformations for Target Synthesis

A complete synthesis of this compound is a multi-step process that begins with the formation of the substituted indole core, followed by the crucial N-alkylation and final deprotection steps.

Step 1: Synthesis of 6-Benzyloxyindole The starting material, 6-benzyloxyindole, can be prepared via several established indole synthesis methods. One common route is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an appropriate ketone or aldehyde. rsc.org Alternatively, modern synthetic routes such as the Leimgruber-Batcho indole synthesis offer a high-yielding pathway starting from a substituted o-nitrotoluene. orgsyn.org This method involves condensation with a formamide (B127407) acetal to form an enamine, which is then reductively cyclized to the indole. orgsyn.org Another approach is the Williamson ether synthesis, where 6-hydroxyindole is treated with benzyl bromide in the presence of a base to form the benzyloxy ether.

Step 2: N-Alkylation with a Protected Ethanamine With 6-benzyloxyindole in hand, the next step is the N-alkylation as described in section 2.3.2. A common strategy is the reaction with N-(2-bromoethyl)phthalimide in the presence of a base like potassium carbonate in DMF. The phthalimide (B116566) group serves as an excellent protecting group for the primary amine, as it is robust and prevents side reactions.

Step 3: Deprotection of the Ethanamine Side Chain The final step is the removal of the protecting group from the nitrogen of the ethylamine (B1201723) side chain. If a phthalimide group is used, deprotection is typically achieved by hydrazinolysis, involving treatment with hydrazine hydrate (B1144303) (N2H4·H2O) in a solvent like ethanol (B145695) at reflux. This cleaves the phthalimide to yield the free primary amine and phthalhydrazide (B32825) as a byproduct. If a Boc protecting group is used, it can be readily removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

This sequence provides a reliable and adaptable route to the target compound and its derivatives. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing the N-alkylation of indoles is critical to maximize the yield of the desired product and minimize side reactions. A primary challenge in the alkylation of indoles is controlling the regioselectivity between the N1 and C3 positions. mdpi.com While C3 alkylation is often kinetically favored, N1 alkylation can be promoted under specific conditions.

Key factors for optimization include:

Choice of Base and Solvent: The combination of base and solvent significantly influences the reaction's outcome. Strong, non-nucleophilic bases like NaH in polar aprotic solvents (DMF, DMSO) effectively generate the indolide anion, favoring N-alkylation. However, these conditions can sometimes lead to side reactions. Milder bases such as K2CO3 or Cs2CO3 in solvents like acetonitrile can offer better selectivity and are compatible with a wider range of functional groups. nih.gov

Stoichiometry: Using an excess of the indole nucleophile relative to the alkylating agent can help to suppress polyalkylation products. nih.gov

Temperature: Reaction temperature is a crucial parameter. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. However, elevated temperatures can sometimes lead to decreased selectivity and the formation of undesired byproducts.

Protecting Group Strategy: The choice of the amine protecting group on the ethylamine side chain is important for both the alkylation step and the ease of its subsequent removal. Phthalimido and Boc groups are widely used due to their stability and well-established deprotection protocols. nih.gov

In some cases, iron-catalyzed "borrowing hydrogen" methodologies have been developed for the N-alkylation of indolines (the reduced form of indoles) with alcohols. nih.govresearchgate.net The resulting N-alkylated indoline can then be oxidized to the corresponding N-alkylated indole in a one-pot, two-step sequence, providing an alternative route that avoids the use of alkyl halides. nih.gov

Stereoselective Synthesis Approaches for Analogous Indoleethylamines

The target compound, this compound, is achiral. However, the development of stereoselective methods is crucial for the synthesis of chiral analogs, which may possess substituents on the ethylamine side chain. Such chiral molecules are of significant interest in medicinal chemistry.

One prominent strategy for achieving stereoselectivity is through the use of chiral starting materials. The nucleophilic ring-opening of a homochiral N-protected 2-substituted aziridine by the indolide anion is a powerful method. researchgate.net This reaction typically proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the carbon atom being attacked, thus allowing for predictable control over the stereocenter on the side chain.

Another approach involves the asymmetric alkylation of N-alkylated isatins or indolines, followed by chemical transformations to yield the desired indole. mdpi.com For instance, an N-alkylated indoline can undergo an enantioselective α-functionalization, followed by oxidation to the indole. This indirect method allows for the creation of a chiral center adjacent to the indole ring. mdpi.com

Furthermore, organocatalytic and transition-metal-catalyzed methods have been developed for the enantioselective N-alkylation of indoles and related heterocycles, often employing chiral ligands to induce stereoselectivity. mdpi.com While direct enantioselective N-alkylation of the indole core remains challenging due to the competing C3 reactivity, methods involving the alkylation of indoline followed by an oxidation step have proven effective. mdpi.comnih.gov

Design and Synthesis of Novel Analogs and Derivatives of this compound

The synthesis of novel analogs and derivatives allows for the exploration of structure-activity relationships (SAR). Modifications can be made at the indole core or on the ethylamine side chain.

The synthesis of analogs with different substituents on the indole core can be achieved by starting with appropriately functionalized indole precursors.

Positions 4, 5, and 7: Substituents on the benzene (B151609) portion of the indole ring are typically incorporated into the starting materials for indole synthesis (e.g., a substituted phenylhydrazine for a Fischer synthesis or a substituted o-nitrotoluene for a Leimgruber-Batcho synthesis). rsc.orgorgsyn.org For example, starting with a 5-methoxyindole (B15748) or a 7-chloroindole (B1661978) and applying the N-alkylation chemistry described previously would yield the corresponding analogs.

Position 2: The 2-position of the indole can be functionalized prior to N-alkylation. For instance, indole-2-carboxylic esters can be used as starting materials, which can then be N-alkylated and further transformed. nih.gov

Position 3: While the target compound is an N1-substituted isomer of tryptamine (B22526), analogs could be designed that have substituents at both the N1 and C3 positions. This can be achieved by starting with a 3-substituted indole and performing the N-alkylation. However, steric hindrance at the 3-position can sometimes impede the N-alkylation reaction.

The primary amine of the 2-(indol-1-yl)ethanamine side chain is a versatile functional handle for further derivatization. Standard organic transformations can be used to convert the amine into a wide variety of other functional groups.

Amides and Sulfonamides: The primary amine can readily react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides.

Secondary and Tertiary Amines: Reductive amination with aldehydes or ketones can be used to synthesize secondary or tertiary amine derivatives. Direct N-alkylation with alkyl halides can also be employed, though care must be taken to control the degree of alkylation.

Ureas and Thioureas: Reaction of the amine with isocyanates or isothiocyanates provides a straightforward route to urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.net

These transformations allow for the creation of a diverse library of compounds based on the this compound scaffold for further investigation.

Structural Variations of the Benzyloxy Moiety

The benzyloxy group attached to the 6-position of the indole ring is a key feature of the molecule, and its modification can significantly impact the compound's properties. Variations can be introduced by either modifying the existing benzyloxy group or by synthesizing the indole scaffold with a pre-modified benzyl group.

One common approach to introducing structural diversity is through the synthesis of analogs with different substituents on the phenyl ring of the benzyloxy moiety. This can be achieved by reacting 6-hydroxyindole with a variety of substituted benzyl halides. For instance, benzyl bromides or chlorides bearing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, halo) can be used to generate a library of derivatives. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Another key transformation of the benzyloxy group is its deprotection to yield the corresponding 6-hydroxyindole derivative. This is often accomplished via catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. nih.gov This reaction is generally clean and efficient, providing the phenol (B47542), which can then be used as a precursor for further derivatization, such as the introduction of other ether or ester functionalities.

The following interactive data table summarizes some potential structural variations of the benzyloxy moiety and the synthetic methods that could be employed for their preparation, based on established chemical principles.

| Variation | Synthetic Method | Key Reagents | Potential Outcome |

|---|---|---|---|

| Substitution on the Phenyl Ring (e.g., 4-methoxy, 4-nitro, 4-chloro) | Williamson ether synthesis | 6-Hydroxyindole, substituted benzyl halide, base (e.g., K2CO3) | Introduction of electronic diversity to study structure-activity relationships. |

| Deprotection to Hydroxyl Group | Catalytic Hydrogenolysis | H2, Pd/C | Formation of 6-hydroxy-1-(2-aminoethyl)indole, a key intermediate for further functionalization. |

| Replacement with other Ether Linkages | Alkylation of the 6-hydroxyl group | 6-hydroxy-1-(2-aminoethyl)indole, various alkyl halides | Generation of analogs with altered lipophilicity and metabolic stability. |

Introduction of Fused Heterocyclic Systems (e.g., pyrazinoindoles from indol-1-ylethanamine)

The 1-(2-aminoethyl)indole moiety of the title compound is a valuable precursor for the construction of fused heterocyclic systems, most notably pyrazino[1,2-a]indoles. These tricyclic structures are of significant interest in medicinal chemistry. encyclopedia.pub

A well-established method for the synthesis of the tetrahydropyrazino[1,2-a]indole core is the reaction of a 1-(2-aminoethyl)indole with an aldehyde or ketone. A classic example is the Pictet-Spengler reaction and its variations. For instance, the reaction of 2-(1H-indol-1-yl)ethanamine with aldehydes in the presence of a Lewis acid can lead to the formation of C1-substituted pyrazinoindoles. encyclopedia.pubnih.gov

A particularly straightforward approach was reported by Katritzky, which involves a cycloaddition reaction between a N-ethylamine-indole and formaldehyde (B43269) in the presence of benzotriazole (B28993) (Bt). encyclopedia.pubnih.gov This method provides a versatile entry into the pyrazinoindole scaffold. Subsequent nucleophilic substitution of the benzotriazole group allows for the introduction of various substituents at the N-position of the newly formed pyrazine (B50134) ring.

The following interactive data table outlines some synthetic routes to fused heterocyclic systems starting from a 1-(2-aminoethyl)indole precursor.

| Fused System | Synthetic Method | Key Reagents | Reported Yields |

|---|---|---|---|

| 1,2,3,4-Tetrahydropyrazino[1,2-a]indole | Cycloaddition with formaldehyde and benzotriazole (Katritzky method) | Formaldehyde, Benzotriazole | Good to excellent |

| C1-Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles | Reaction with aldehydes and benzotriazole in the presence of a Lewis acid | Various aldehydes, Benzotriazole, Lewis Acid (e.g., BF3·OEt2) | Variable depending on the aldehyde |

| 1,1-Disubstituted-tetrahydropyrazino[1,2-a]indoles | Condensation with α-ketoamides followed by enantioselective cyclization | α-ketoamides, Chiral silicon Lewis acid | 55–90% nih.gov |

Advanced Spectroscopic and Structural Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments allows for the complete assignment of all proton and carbon signals.

One-dimensional NMR provides foundational information about the chemical environment, number, and connectivity of protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum for this molecule can be predicted by analyzing its distinct structural components: the benzyloxy group, the indole (B1671886) ring, and the N1-ethanamine side chain. Each component gives rise to characteristic signals. The benzyloxy group produces a singlet for the two benzylic protons (-CH₂-) and multiplets for the five phenyl protons. The indole ring protons at positions 2, 3, 4, 5, and 7 will have unique chemical shifts. The ethanamine side chain will show two triplets corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-).

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Indole H-2 | 7.15 - 7.25 | Doublet | 1H |

| Indole H-3 | 6.45 - 6.55 | Doublet | 1H |

| Indole H-4 | 7.55 - 7.65 | Doublet | 1H |

| Indole H-5 | 6.80 - 6.90 | Doublet of Doublets | 1H |

| Indole H-7 | 6.95 - 7.05 | Doublet | 1H |

| Benzyl (B1604629) -CH₂- | 5.10 - 5.20 | Singlet | 2H |

| Phenyl H (ortho, meta, para) | 7.25 - 7.45 | Multiplet | 5H |

| N1-CH₂- | 4.20 - 4.30 | Triplet | 2H |

| -CH₂-NH₂ | 3.00 - 3.10 | Triplet | 2H |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum will show signals for the 17 carbon atoms in their characteristic regions: aromatic (100-140 ppm), benzylic (approx. 70 ppm), and aliphatic (20-50 ppm).

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Indole C-2 | 127.0 - 129.0 |

| Indole C-3 | 100.0 - 102.0 |

| Indole C-3a | 128.0 - 130.0 |

| Indole C-4 | 120.0 - 122.0 |

| Indole C-5 | 110.0 - 112.0 |

| Indole C-6 | 155.0 - 157.0 |

| Indole C-7 | 101.0 - 103.0 |

| Indole C-7a | 136.0 - 138.0 |

| Benzyl -CH₂- | 69.0 - 71.0 |

| Phenyl C-1 (ipso) | 137.0 - 139.0 |

| Phenyl C-2/6 (ortho) | 127.0 - 129.0 |

| Phenyl C-3/5 (meta) | 128.0 - 130.0 |

| Phenyl C-4 (para) | 127.5 - 129.5 |

| N1-CH₂- | 45.0 - 47.0 |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. ijrar.orgnist.govbiosynth.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. biosynth.com For 2-(6-(benzyloxy)-1H-indol-1-yl)ethanamine, key COSY correlations would be observed between the two methylene groups of the ethanamine side chain (N1-CH₂ -CH₂ -NH₂). Correlations would also confirm the connectivity of protons on the indole ring (e.g., H-4 with H-5) and the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). ijrar.orgbiosynth.com This technique would be used to definitively assign each protonated carbon by linking the assigned proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C spectrum. For example, the signal for the benzylic protons (~5.15 ppm) would correlate with the benzylic carbon signal (~70 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (two or three bonds), which is essential for piecing together the molecular skeleton and identifying quaternary carbons. ijrar.orgnist.gov Crucial HMBC correlations for this structure would include:

Correlation from the N1-CH₂ - protons to the indole carbons C-2 and C-7a, confirming the attachment of the ethylamine (B1201723) chain to the N-1 position of the indole.

Correlation from the benzylic -CH₂ - protons to the indole C-6, confirming the position of the benzyloxy group.

Correlations from indole H-5 and H-7 to the C-6 ether-linked carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. It is useful for determining stereochemistry and conformation. For this molecule, a NOESY spectrum could show a spatial relationship between the protons of the N1-CH₂ group and the H-7 proton of the indole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For the target compound (C₁₇H₁₈N₂O), the expected exact mass can be calculated.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated m/z |

|---|

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule due to the presence of the basic primary amine, which can be easily protonated. chemicalbook.com ESI in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 267.1.

Analysis of the fragmentation pattern (MS/MS) of the parent ion provides evidence for the compound's structure. Key predicted fragmentation pathways include:

Loss of the benzyl group: The most common fragmentation would likely involve the cleavage of the benzyl-oxygen bond, leading to the formation of a stable tropylium (B1234903) cation at m/z 91.

Cleavage of the side chain: Fragmentation of the ethylamine side chain could occur, for instance, via cleavage alpha to the amine, resulting in a characteristic iminium ion.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Predicted IR Absorption Bands

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands, medium) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 (medium to weak) |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 (medium) |

| Aromatic C=C | C=C Stretch | 1450 - 1600 (medium to weak) |

| Ether | C-O Stretch | 1200 - 1250 (strong) |

Detailed Research Findings on this compound Remain Undisclosed in Publicly Available Literature

A thorough review of scientific databases and scholarly articles has revealed a significant lack of publicly available research data for the specific chemical compound This compound . Despite its structural relation to other well-studied indole derivatives, detailed experimental results pertaining to its advanced spectroscopic and structural characterization are not present in the accessible literature. Consequently, a comprehensive article focusing solely on the X-ray crystallography and chromatographic purity of this specific molecule, as per the requested outline, cannot be generated at this time.

The user's query specified a detailed examination of the compound's solid-state structure and the purity of research batches, including:

X-ray Crystallography: Determination of molecular conformation, geometry, intermolecular interactions (such as hydrogen bonding and C-H...π interactions), crystal packing, and supramolecular assembly.

Chromatographic Purity: Characterization methods and data for research batches.

Searches for this information yielded results for isomeric compounds, most commonly 2-(6-(benzyloxy)-1H-indol-3-yl)ethanamine (where the ethylamine side chain is attached at the C3 position of the indole ring, rather than the N1 position). While crystallographic and analytical data may exist for these related structures, it is scientifically inaccurate to extrapolate such specific findings to This compound , as minor changes in molecular structure can lead to significant differences in crystal packing, molecular conformation, and chromatographic behavior.

Without dedicated research articles or database entries containing the requisite crystallographic information files (CIFs) or detailed analytical reports for This compound , any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary to elucidate the specific structural and analytical properties of this compound.

Computational Chemistry and Molecular Modeling of 2 6 Benzyloxy 1h Indol 1 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a detailed understanding of the molecular geometry and electron distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(6-(benzyloxy)-1H-indol-1-yl)ethanamine, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), would be used to determine the most stable three-dimensional arrangement of its atoms. nih.gov These calculations would yield optimized bond lengths, bond angles, and dihedral angles.

For instance, in a related benzyloxy derivative, 1-Acetyl-2-(4-benzyloxy-3-methoxyphenyl)cyclopropane, DFT studies have been used to analyze the molecular geometry. healthinformaticsjournal.com In such studies, the aromatic C-C bond distances are typically found to be around 1.4 Å, indicating the delocalization of π electrons. healthinformaticsjournal.com Similar calculations for this compound would reveal the planarity of the indole (B1671886) ring system and the spatial orientation of the benzyloxy and ethanamine substituents.

Table 1: Predicted Molecular Properties from DFT Calculations

| Property | Predicted Value |

| Molecular Formula | C₁₇H₁₈N₂O |

| Molecular Weight | 266.34 g/mol |

| Formal Charge | 0 |

| Number of Rings | 2 |

| Rotatable Bonds | 5 |

Note: These values are based on the chemical structure and would be confirmed and refined by DFT calculations.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. The MEP map illustrates the charge distribution and allows for the identification of electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential (blue regions), highlighting their role as hydrogen bond donors.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. grafiati.com In a typical FMO analysis of a molecule like this compound, the HOMO is often localized on the electron-rich indole nucleus, while the LUMO may be distributed across the entire molecule. rsc.orgresearchgate.net

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability |

Conformational Analysis and Energy Landscapes

The presence of several rotatable single bonds in this compound means that it can exist in multiple conformations. Conformational analysis is performed to identify the low-energy conformations and to understand the flexibility of the molecule. This analysis involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. The results are often visualized as a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometry. The most stable conformers correspond to the minima on this surface. This information is crucial for understanding how the molecule might fit into a biological receptor.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes over time. For this compound, an MD simulation could reveal how the molecule behaves in a solvent, such as water, providing insights into its solvation and the dynamics of its flexible side chains. These simulations are computationally intensive but offer a more realistic picture of the molecule's behavior compared to static models.

Molecular Docking Studies for Putative Target Interactions (Mechanistic Insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walisongo.ac.id This is frequently used to predict the binding of a small molecule ligand, such as this compound, to a protein target. nih.gov

To gain mechanistic insights, molecular docking studies can be performed with this compound and various putative protein targets. The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to explore possible binding modes. The results are typically scored based on the binding energy, with lower energies indicating a more favorable interaction. walisongo.ac.id

Following the docking, a detailed analysis of the ligand-protein interactions is conducted. This profiling identifies the specific types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Tools like PLIP (Protein-Ligand Interaction Profiler) can be used to automatically detect and visualize these interactions. nih.gov For example, the indole ring of the molecule could participate in pi-stacking interactions with aromatic amino acid residues in the protein's binding site, while the amine group could form hydrogen bonds. nih.gov

Table 3: Common Ligand-Protein Interactions

| Interaction Type | Description |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution. |

| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Salt Bridges | A combination of hydrogen bonding and electrostatic interactions between charged residues. |

Binding Mode Predictions for Indoleethylamine Scaffold

Computational studies have been employed to predict the binding modes of the indoleethylamine scaffold to various biological targets. These predictions are crucial for understanding the molecular basis of activity and for the rational design of new derivatives.

Research on a series of N-(indol-3-ylglyoxyl)arylalkylamides has led to the hypothesis that these indole derivatives may adopt one of two primary binding conformations within the binding cavity of the benzodiazepine (B76468) receptor (BzR), contingent on the nature of the substituent at the 5-position of the indole ring. nih.gov This has led to the classification of 5-chloro/nitro substituted and 5-hydrogen substituted indole derivatives into distinct "families" of ligands, each with unique structure-affinity relationships. nih.gov

Two distinct binding modes, termed A and B, have been proposed. nih.gov

Binding Mode A: This mode is proposed for indoles with a chloro or nitro group at the 5-position. It requires a staggered conformation of the side chain and involves several key interactions:

The indole NH group forms a hydrogen bond with the A2 site of the receptor. nih.gov

The two carbonyl groups of the glyoxylamide linker are hydrogen-bonded to the H1 and H2 sites. nih.gov

The side chain's methylene (B1212753) group, phenyl ring, and the fused benzene (B151609) ring of the indole nucleus occupy the L1, L2, and LDi lipophilic pockets, respectively. nih.gov

Binding Mode B: This binding mode is considered accessible only to indole derivatives with a hydrogen at the 5-position (5-H indoles). A larger substituent at this position is sterically hindered by the S2 site of the receptor. nih.gov This mode is characterized by a folded conformation of the side chain and the following interactions:

The two carbonyl groups are hydrogen-bonded to the H1 and H2 sites. nih.gov

The pyrrole (B145914) and benzene moieties of the indole core fill the L1 and L2 lipophilic pockets. nih.gov

A hydrogen bond is donated by the indole NH group to a heteroatom within the S1 site. nih.gov

Notably, both postulated binding modes are stabilized by three hydrogen bonds with the receptor, which is consistent with the comparable high affinities observed for the most active compounds in both the 5-substituted and 5-unsubstituted series. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indoleethylamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to correlate the biological activity of compounds with their structural and physicochemical properties, which are quantified by molecular descriptors. nih.gov This approach is founded on the principle that the biological activity of a substance is related to its molecular structure. nih.gov By establishing a statistically significant correlation, a reliable QSAR model can predict the activities of novel compounds even before they are synthesized. nih.gov

For indoleethylamine derivatives and related indole analogs, various QSAR studies have been conducted to understand the structural requirements for their biological activities. These models are crucial for identifying key molecular features that govern their interactions with biological targets and for guiding the design of new, more potent derivatives.

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. semanticscholar.org For indoleethylamine derivatives, a range of descriptors has been utilized in various studies to build predictive models. These can be broadly categorized.

2D Descriptors: These are calculated from the 2D representation of the molecule and include properties like molecular weight and polar surface area. semanticscholar.org

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and are used in 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). They describe the steric, electrostatic, hydrophobic, and hydrogen-bonding fields surrounding the molecule.

Specific descriptors used in the modeling of indole derivatives include:

| Descriptor Type | Specific Descriptor | Description |

|---|---|---|

| Physicochemical | Molecular Weight (MW) | The mass of one molecule of the substance. semanticscholar.org |

| Physicochemical | Dipole Moment (µ) | A measure of the polarity of the molecule. semanticscholar.org |

| Topological | Polar Surface Area (PSA) | The sum of surfaces of polar atoms in a molecule. semanticscholar.org |

| 3D Field-Based (CoMSIA) | Steric Fields | Describes the spatial shape and size of the molecule. |

| 3D Field-Based (CoMSIA) | Electrostatic Fields | Represents the distribution of charge within the molecule. |

| 3D Field-Based (CoMSIA) | Hydrophobic Fields | Maps the non-polar, water-repelling regions of the molecule. |

| 3D Field-Based (CoMSIA) | Hydrogen Bond Donor (HBD) Fields | Identifies the regions that can donate a hydrogen bond. |

| 3D Field-Based (CoMSIA) | Hydrogen Bond Acceptor (HBA) Fields | Identifies the regions that can accept a hydrogen bond. |

Based on the derived structural descriptors, statistical methods are used to generate predictive models of biological activity. The goal is to create a mathematical equation that can accurately forecast the activity of compounds, typically expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

For instance, a CoMSIA-based 3D-QSAR model was developed for a series of indole derivatives to explain their inhibitory activity against monoamine oxidase (MAO). This model, which utilized steric, electrostatic, hydrophobic, HBD, and HBA fields, demonstrated strong predictive capability.

Another study on indole and isatin (B1672199) derivatives developed an atom-based 3D-QSAR model to predict antiamyloidogenic activity. mdpi.com This model identified hydrophobic/non-polar, electron-withdrawing, and hydrogen bond fields as the key features correlated with the inhibitory potency against beta-amyloid (Aβ) aggregation. mdpi.com

The reliability and predictive power of these QSAR models are assessed using various statistical parameters:

| Statistical Parameter | Description | Example Value (Indole Derivatives) |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. A value closer to 1 indicates a better fit. | 0.9557 |

| q² or Q² (Cross-validated R²) | Measures the internal predictive ability of the model, typically calculated using the leave-one-out (LOO) method. | 0.8529 |

| r²ext (External Validation R²) | Measures the predictive power of the model on an external test set of compounds not used in model generation. | 0.695 mdpi.com |

These validated models serve as powerful tools to explain the key structural features associated with a specific biological mechanism, such as enzyme inhibition, and to guide the virtual screening and design of new indoleethylamine derivatives with potentially enhanced activity.

Mechanistic Biological Investigations in Vitro and Preclinical Models

Structure-Activity Relationship (SAR) Studies of 2-(6-(benzyloxy)-1H-indol-1-yl)ethanamine Analogs

Identification of Key Pharmacophoric Elements in Indoleethylamines

The structure of this compound belongs to the broad class of indoleethylamines, a group of compounds that includes many biologically active molecules, such as neurotransmitters and psychedelic agents. The key pharmacophoric elements essential for their biological activity are well-recognized and provide a framework for understanding the potential interactions of this specific compound.

Indole (B1671886) Scaffold: The bicyclic indole ring system is the cornerstone of the pharmacophore. It acts as a bioisostere for the catechol group of catecholamines or the phenol (B47542) group of tyramine, enabling interactions with various receptors and enzymes. Its aromatic and electron-rich nature facilitates π-π stacking and hydrogen bonding with biological targets.

Ethylamine (B1201723) Side Chain: The flexible ethylamine chain connected to the indole core is crucial for receptor binding. The length of this two-carbon chain and the presence of the terminal primary amine group are critical determinants for affinity and efficacy at monoaminergic receptors, particularly serotonin (B10506) (5-HT) receptors.

Substitutions on the Indole Ring: The nature and position of substituents on the indole ring significantly modulate the pharmacological profile. In the case of this compound, the benzyloxy group at the 6-position is a key feature. This bulky, lipophilic group can influence receptor binding affinity, selectivity, and metabolic stability compared to unsubstituted or differently substituted analogs. It may occupy specific hydrophobic pockets within a receptor's binding site or alter the electronic properties of the indole ring.

In Vitro Cellular Assays for Mechanistic Investigations

In vitro assays are fundamental for dissecting the molecular mechanisms of action of a compound in a controlled cellular environment.

Functional Assays in Cell Lines

Functional assays in specific cell lines are employed to quantify the biological response initiated by a compound's interaction with a cellular target.

PPARα activation in AML12 cells: Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor involved in lipid metabolism. Assays in liver cell lines like AML12 (a non-transformed mouse hepatocyte line) are used to screen for compounds that can activate this receptor. nih.gov Such activation can be measured using reporter gene assays, where the receptor's activation drives the expression of a quantifiable protein like luciferase. While combinatorial targeting of Bcl-2 and PPARα has been explored as a therapeutic strategy in acute myeloid leukemia (AML), specific data on the activation of PPARα in AML12 cells by this compound is not detailed in the available literature. nih.gov

cAMP production in CHO cells: Chinese Hamster Ovary (CHO) cells are frequently used for studying G-protein coupled receptors (GPCRs) because they can be engineered to express a specific receptor of interest. Many indoleethylamines target GPCRs that modulate adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels. Assays measuring cAMP production (e.g., via HTRF or ELISA) can determine if a compound acts as an agonist or antagonist at a given receptor.

LDLR expression in HepG2 cells: The human hepatoma cell line HepG2 is a standard model for studying lipid metabolism and the expression of the low-density lipoprotein receptor (LDLR). nih.gov The LDLR is critical for clearing LDL cholesterol from the circulation. nih.gov Various compounds are tested for their ability to modulate LDLR expression, often in the context of inhibiting proteins like PCSK9, which promotes LDLR degradation. researchgate.netbiorxiv.org Increased LDLR expression and enhanced LDL uptake are key functional readouts in these assays. researchgate.netresearchgate.net Studies have shown that modulating pathways involving PCSK9 can significantly impact LDLR levels and function in HepG2 cells. biorxiv.org

| Cell Line | Assay Focus | Key Findings | Reference |

|---|---|---|---|

| HepG2 | LDL Receptor Gene Expression | Hepatocyte Growth Factor (HGF) was shown to increase LDL receptor mRNA levels and LDL uptake in a time- and concentration-dependent manner. | nih.gov |

| HepG2 | PCSK9/LDLR Interaction | Novel small-molecule inhibitors were found to restore LDLR expression and increase extracellular LDL uptake in the presence of exogenous PCSK9. | researchgate.net |

| HepG2-PCSK9-knockout | ASGR1's Role in LDLR Regulation | Silencing of ASGR1 led to a significant increase in LDLR protein levels and LDL uptake, demonstrating a PCSK9-independent mechanism of LDLR regulation. | biorxiv.org |

| HepG2 | Antibody-mediated PCSK9 Inhibition | A biparatopic antibody targeting PCSK9 effectively recovered LDLR levels and enhanced LDL uptake. | nih.gov |

Assays for Induced Phenotypes in Model Cells

Beyond functional assays, observing changes in cell morphology and structure provides critical mechanistic insights, particularly in neuroscience.

Neuritogenesis and Spinogenesis in Non-human Cells: A significant body of research has demonstrated that certain indoleethylamines, particularly psychedelic compounds, can promote structural neuroplasticity. nih.gov Assays using primary cortical neurons from rodents are used to measure these effects. Neuritogenesis (the growth of new neurites) and spinogenesis (the formation of new dendritic spines) are quantified through microscopic imaging and analysis. These structural changes are believed to underlie the therapeutic potential of these compounds in treating neuropsychiatric disorders associated with neuronal atrophy. nih.govnih.gov Psychedelics from diverse chemical classes have been shown to robustly promote these plastic changes in rat embryonic cortical cultures. nih.gov

| Compound Class | Observed Effect | Model System | Significance | Reference |

|---|---|---|---|---|

| Tryptamines, Ergolines, Amphetamines (Psychedelics) | Increased neuritogenesis, spinogenesis, and synaptogenesis | Rat embryonic cortical cultures | Demonstrates robust promotion of structural neuroplasticity across different chemical classes. | nih.gov |

| Psychedelics (General) | Stimulation of neurotrophic signaling (e.g., BDNF) | In vitro and in vivo models | Links compound action to key molecular pathways governing synaptic plasticity and neuronal survival. | nih.gov |

Investigating Substrate Specificity for Metabolizing Enzymes in Cell-Free Systems

Understanding a compound's metabolic fate is crucial for predicting its bioavailability and potential drug-drug interactions. Cell-free systems, such as human liver microsomes or recombinant enzymes, are used to study these processes. The primary drug-metabolizing enzymes (DMEs) relevant for indoleethylamines include: nih.gov

Cytochrome P450 (CYP) Enzymes: This superfamily is responsible for oxidative metabolism. Assays with specific CYP isozymes (e.g., CYP2D6, CYP3A4, CYP1A2) can identify which enzymes metabolize the compound and can reveal potential competitive inhibition.

Monoamine Oxidases (MAOs): MAO-A and MAO-B are key enzymes in the degradation of monoamine neurotransmitters and related compounds. Determining if this compound is a substrate or inhibitor of MAOs is critical to understanding its neuromodulatory effects and potential interactions.

UDP-glucuronosyltransferases (UGTs): These enzymes are involved in Phase II conjugation reactions, attaching glucuronic acid to make the compound more water-soluble for excretion.

By incubating the compound with these enzyme systems and analyzing the formation of metabolites over time (typically via LC-MS/MS), researchers can determine the metabolic pathways, reaction rates, and enzyme kinetics.

Preclinical In Vivo Mechanistic Studies in Animal Models

Following in vitro characterization, preclinical studies in animal models are essential to understand a compound's effects in a complex, living system.

Biochemical Pathway Analysis in Animal Tissues

In vivo studies allow for the analysis of biochemical changes in relevant tissues after administration of the compound. For an indoleethylamine like this compound, tissues of interest would likely include the brain and liver. After administration to an animal model (e.g., a mouse or rat), tissue samples are collected and analyzed using various techniques:

Mass Spectrometry: To quantify the levels of the parent compound and its metabolites in the tissue, providing insights into brain penetration and metabolic fate.

Western Blotting: To measure changes in the protein levels of specific targets or downstream signaling molecules identified from in vitro studies (e.g., LDLR in the liver, or synaptic proteins like PSD-95 in the brain).

RT-qPCR: To analyze changes in gene expression for relevant targets (e.g., Ldlr mRNA).

These studies are critical for confirming that the mechanisms observed in vitro are also active in vivo. However, such studies can also reveal challenges, such as a lack of efficacy due to poor bioavailability or rapid metabolism, as has been observed for some related indole compounds in preliminary in vivo tests. nih.govresearchgate.net

Investigation of Receptor Occupancy in Animal Brains

Currently, there is a lack of publicly available scientific literature detailing in vivo receptor occupancy studies for this compound in animal brains. Such investigations, often conducted using techniques like positron emission tomography (PET) with a radiolabeled form of the compound or ex vivo binding assays following systemic administration, are crucial for understanding the extent and duration of target engagement in the central nervous system. These studies would provide valuable data on the dose-dependent occupation of specific neuroreceptors, which is essential for correlating administered doses with observed pharmacological effects. Without such studies, the in-life brain receptor kinetics of this specific compound remain undetermined.

Analysis of Metabolite Formation and Distribution in Animal Models

Detailed mechanistic studies on the metabolism of this compound in animal models have not been reported in the available scientific literature. Understanding the metabolic fate of this compound is a critical component of its preclinical characterization. Key metabolic pathways for similar indole-containing compounds often involve enzymatic processes such as hydroxylation of the indole ring, O-debenzylation of the benzyloxy group, and monoamine oxidase-mediated deamination of the ethylamine side chain.

The identification and structural elucidation of metabolites in plasma, brain, and other tissues, along with their distribution kinetics, would be necessary to construct a comprehensive metabolic profile. This information is vital for determining whether the parent compound or its metabolites are responsible for the observed biological activity and for understanding the potential for species differences in metabolic pathways.

| Putative Metabolic Pathway | Potential Metabolite |

| O-Debenzylation | 2-(6-hydroxy-1H-indol-1-yl)ethanamine |

| N-Deamination | (6-(benzyloxy)-1H-indol-1-yl)acetic acid |

| Ring Hydroxylation | 2-(6-(benzyloxy)-hydroxy-1H-indol-1-yl)ethanamine |

This table represents potential metabolic pathways based on the chemical structure of the parent compound and common metabolic routes for related molecules. It is speculative and not based on experimental data for this compound.

Neurobiological Assessments in Animal Models

Specific neurobiological assessments for this compound, such as the head-twitch response (HTR) in murine models, are not available in the peer-reviewed literature. The head-twitch response is a well-established behavioral proxy for 5-HT2A receptor agonism in rodents. biomolther.orgwikipedia.org A robust, dose-dependent induction of the HTR would provide in vivo evidence for the engagement of the 5-HT2A receptor signaling pathway by this compound.

The quantification of the head-twitch response is a standard method to assess the potential psychoactive effects of serotonergic compounds. biomolther.org The absence of such data for this compound means that its in vivo functional activity at the 5-HT2A receptor remains uncharacterized.

| Animal Model | Neurobiological Assessment | Endpoint | Status for this compound |

| Murine (Mouse) | Head-Twitch Response (HTR) | Frequency of head twitches | Data not available |

Analytical and Bioanalytical Methodologies for Research Applications

Development of High-Performance Liquid Chromatography (HPLC) Methods for Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like 2-(6-(benzyloxy)-1H-indol-1-yl)ethanamine in research settings. nih.gov Its high resolution and sensitivity make it suitable for complex matrices. nih.gov

A reverse-phase HPLC (RP-HPLC) method is commonly employed for the separation and quantification of indoleamines. A C18 column is a typical stationary phase, offering good retention and separation of such compounds. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the analyte from other components in the sample. nih.gov Detection is typically performed using a UV detector, as the indole (B1671886) ring exhibits strong absorbance in the UV spectrum, or a fluorescence detector for enhanced sensitivity.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

| Retention Time | ~8.5 min |

For compounds that can exist as enantiomers, assessing enantiomeric purity is critical. Chiral HPLC is the preferred method for this. This can be achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for the separation of amine-containing enantiomers. The mobile phase for chiral separations is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol (B145695). researchgate.net

Table 2: Example of Chiral HPLC for Enantiomeric Purity Assessment

| Parameter | Value |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 280 nm |

| Retention Time (R-enantiomer) | ~12.3 min |

| Retention Time (S-enantiomer) | ~14.8 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. nih.gov However, this compound, like many indoleamines, is not sufficiently volatile for direct GC-MS analysis. nih.gov Therefore, a derivatization step is necessary to increase its volatility. This typically involves reacting the amine group with a derivatizing agent to form a less polar and more volatile derivative. Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA). nih.govmdpi.com The resulting derivatives can then be readily analyzed by GC-MS. mdpi.com

Table 3: Hypothetical GC-MS Data for a Derivatized Analyte

| Parameter | Value |

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Oven Program | 100°C (1 min), then 10°C/min to 300°C (5 min) |

| Ionization Mode | Electron Impact (EI) |

| Mass Analyzer | Quadrupole |

| Key Mass Fragments (m/z) | To be determined experimentally |

Preparation of Biological Matrices for In Vitro and Animal Research Studies (e.g., tissue homogenates, cell lysates)

The analysis of this compound in biological samples requires careful preparation to remove interfering substances and extract the analyte of interest.

For tissue homogenates , tissues are first rinsed with ice-cold phosphate-buffered saline (PBS) to remove excess blood. cloud-clone.com They are then weighed and homogenized in a suitable buffer, often on ice to prevent degradation. cloud-clone.com Homogenization can be achieved using mechanical homogenizers or sonicators. cloud-clone.com The resulting homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the analyte is collected for further processing, such as protein precipitation or solid-phase extraction. cloud-clone.com

Cell lysates are prepared by harvesting cells and washing them with PBS. nih.gov The cells are then resuspended in a lysis buffer, which may contain detergents and protease inhibitors to disrupt cell membranes and prevent protein degradation. nih.gov The mixture is typically incubated on ice and then centrifuged to separate the soluble fraction (lysate) from the insoluble cellular debris. nih.gov

Stability Studies of this compound in Research Media

Stability studies are essential to ensure the integrity of the analyte in the experimental medium over the course of an experiment. To assess the stability of this compound, the compound is incubated in the research medium (e.g., cell culture medium, buffer solutions) under the same conditions as the planned experiment (e.g., temperature, pH, light exposure). Aliquots are taken at various time points and analyzed by a validated analytical method, such as HPLC, to determine the concentration of the compound remaining. This allows for the determination of the compound's half-life and degradation kinetics in the specific medium.

Table 4: Illustrative Stability Data of this compound in Research Medium at 37°C

| Time (hours) | Concentration (% of Initial) |

| 0 | 100.0 |

| 1 | 98.5 |

| 4 | 95.2 |

| 8 | 90.8 |

| 24 | 75.3 |

Conclusion and Future Research Directions

Summary of Academic Contributions and Mechanistic Insights

A comprehensive search of academic databases and chemical literature reveals a notable absence of studies specifically dedicated to "2-(6-(benzyloxy)-1H-indol-1-yl)ethanamine." Consequently, there are no documented academic contributions that have elucidated its mechanistic insights or biological activities. The scientific community has, to date, focused its attention on the isomeric tryptamine (B22526) derivatives, where the ethylamine (B1201723) side chain is attached at the C3 position of the indole (B1671886) ring, or on other related indole structures. This lack of data means that our understanding of how the N1-substitution of the ethylamine group on the 6-benzyloxyindole (B15660) core influences its physicochemical properties and biological interactions is purely speculative and awaits empirical investigation.

Identification of Unanswered Questions and Research Gaps Pertaining to this compound

The primary research gap is the compound's very existence in the published scientific record beyond chemical supplier listings. This overarching gap can be broken down into several critical unanswered questions:

Fundamental Physicochemical Properties: Basic data such as melting point, boiling point, solubility, and spectroscopic characterization (NMR, IR, MS) are not publicly available in the peer-reviewed literature.

Biological Targets and Activity: It is unknown whether this compound interacts with any biological targets, including receptors, enzymes, or transporters. Its potential psychoactive, therapeutic, or toxicological properties remain entirely uninvestigated.

Structure-Activity Relationships (SAR): Without any activity data, it is impossible to begin to formulate any SAR. How does the placement of the ethylamine at the N1 position, compared to the C3 position, alter its binding affinity and efficacy at various receptors?

Metabolic Fate: The in vivo metabolic pathways, stability, and potential metabolites of this compound are completely unknown.

Opportunities for Developing this compound as a Chemical Probe

A chemical probe is a small molecule used to study biological systems. Given the lack of information, "this compound" represents a blank slate with the potential to be developed into a novel chemical probe. If this compound is found to have selective activity at a particular target, it could be invaluable for:

Target Validation: Elucidating the physiological and pathological roles of its target protein.

Imaging: Radiolabeling or fluorescently tagging the molecule could allow for in vitro and in vivo imaging of its target's distribution and density.

Assay Development: Serving as a reference compound in high-throughput screening campaigns to discover new ligands.

The development pathway would first require its synthesis and subsequent screening against a broad panel of biological targets to identify any selective interactions.

Prospects for Advanced Synthetic Methodologies and Derivatization

The synthesis of "this compound" would likely involve the N-alkylation of 6-(benzyloxy)-1H-indole. Modern synthetic organic chemistry offers a variety of advanced methodologies that could be employed to achieve this efficiently and in high yield. These might include:

Phase-Transfer Catalysis: To facilitate the reaction between the indole nitrogen and a suitable two-carbon electrophile.

Transition-Metal-Catalyzed N-Alkylation: Methods using copper or palladium catalysts could offer mild and efficient routes.

Flow Chemistry: For scalable and reproducible synthesis with precise control over reaction parameters.

Once a reliable synthetic route is established, a derivatization program could be initiated. A hypothetical derivatization strategy is outlined in the table below.

| Position of Derivatization | Potential Modifications | Rationale |

| Ethylamine Side Chain | Methylation, ethylation, or incorporation into a cyclic structure (e.g., pyrrolidine (B122466), piperidine) | To probe the steric and electronic requirements of a potential binding pocket. |

| Benzyloxy Group | Replacement with other alkoxy groups (methoxy, ethoxy), halogens (fluoro, chloro), or removal to yield the phenol (B47542). | To investigate the role of the 6-position substituent in target binding and selectivity. |

| Indole Core | Introduction of substituents at other positions (e.g., 2, 4, 5, 7) on the indole ring. | To fine-tune the electronic properties and steric profile of the molecule. |

This systematic derivatization would be essential for building a comprehensive structure-activity relationship profile.

Conceptual Framework for Further Mechanistic Biological Investigations of Indoleethylamines

The study of "this compound" could provide a unique opportunity to expand our understanding of the broader class of indoleethylamines. A conceptual framework for its investigation would be a hierarchical approach:

Initial Broad Screening: The compound should be screened against a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters, with a particular focus on those known to interact with tryptamine derivatives (e.g., serotonin (B10506), dopamine, and adrenergic receptors).

Target Identification and Validation: Any "hits" from the initial screen would be followed up with more detailed pharmacological characterization, including determination of affinity (Ki), functional activity (EC50, IC50), and mechanism of action (e.g., agonist, antagonist, allosteric modulator).

In Vitro and In Vivo Studies: Once a primary target is validated, studies in cell-based assays and animal models would be necessary to understand the compound's cellular and physiological effects.

Comparative Pharmacology: A key aspect of the investigation should be a direct comparison with its C3-substituted isomer (6-benzyloxytryptamine) to dissect the functional consequences of the N1 versus C3 substitution pattern. This comparative approach could yield fundamental insights into the molecular determinants of ligand recognition and activation at shared targets.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(6-(benzyloxy)-1H-indol-1-yl)ethanamine?

- Methodological Answer : The synthesis typically involves introducing the benzyloxy group at the indole's 6-position via alkylation or nucleophilic substitution, followed by functionalization of the 1-position with an ethanamine group. A Bischler-Napieralski reaction (commonly used for indole derivatives) can be adapted for cyclization, as demonstrated in analogous compounds . Key steps include:

- Benzyloxy Introduction : Use of benzyl bromide under basic conditions (e.g., NaH in DMF) to protect the hydroxyl group.

- Ethanamine Attachment : Reductive amination or nucleophilic displacement with 2-bromoethylamine.

- Purification : Column chromatography (e.g., silica gel, EA/hexane) and recrystallization for high-purity yields .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Q. How can the compound be characterized post-synthesis?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., benzyloxy at C6, ethanamine at N1) via H and C shifts.

- HRMS : Validate molecular weight (calculated ~280.3 g/mol for CHNO) .

- HPLC : Assess purity (>98%) using a C18 column and methanol/water gradient .

Advanced Research Questions

Q. How does the benzyloxy group influence biological activity compared to methoxy analogs?

- Methodological Answer : The benzyloxy group enhances lipophilicity (higher logP vs. methoxy), potentially improving blood-brain barrier penetration. Comparative studies with 6-methoxytryptamine (CAS 3610-36-4) show altered receptor binding profiles. For example, benzyloxy derivatives may exhibit stronger NMDA receptor inhibition due to steric effects, as seen in 5-chloro-2-methyltryptamine analogs . Structure-activity relationship (SAR) assays using radioligand binding can quantify these differences .

Q. What computational approaches predict the compound’s physicochemical and pharmacokinetic properties?

- Methodological Answer : Use tools like Schrödinger’s QikProp or SwissADME :

Q. How to resolve contradictions in receptor binding assay data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, buffer composition) or off-target effects. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.